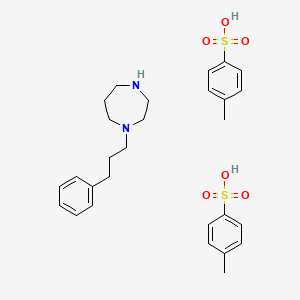![molecular formula C11H20IN3O B1373508 1-[Butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-iumiodid CAS No. 1231955-75-1](/img/structure/B1373508.png)
1-[Butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-iumiodid
Übersicht
Beschreibung
1-[Butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide is a chemical compound that belongs to the class of imidazolium salts Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry
Wissenschaftliche Forschungsanwendungen
1-[Butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including Suzuki-Miyaura coupling and Heck reactions. Its unique properties make it an effective catalyst for these processes.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a drug delivery agent. Its ability to form stable complexes with various drugs makes it a candidate for targeted drug delivery systems.
Industry: In industrial applications, it is used as an ionic liquid in various processes, including electrochemical applications and as a solvent for chemical reactions.
Vorbereitungsmethoden
The synthesis of 1-[butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide typically involves the reaction of 1-butyl-3-methylimidazolium iodide with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent, such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-[Butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of corresponding imidazolium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced imidazolium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or acetate. These reactions are usually carried out in polar solvents like water or methanol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while substitution reactions can produce various imidazolium salts.
Wirkmechanismus
The mechanism of action of 1-[butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide involves its interaction with molecular targets and pathways. In biological systems, it may interact with cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. In catalytic applications, its imidazolium core facilitates the formation of active catalytic species, enhancing the efficiency of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide include other imidazolium salts such as 1-ethyl-3-methylimidazolium iodide and 1-butyl-3-methylimidazolium chloride. Compared to these compounds, 1-[butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide exhibits unique properties due to the presence of the butyl(ethyl)carbamoyl group. This functional group enhances its solubility and stability, making it more suitable for certain applications.
Eigenschaften
IUPAC Name |
N-butyl-N-ethyl-3-methylimidazol-3-ium-1-carboxamide;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N3O.HI/c1-4-6-7-13(5-2)11(15)14-9-8-12(3)10-14;/h8-10H,4-7H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVMAEWZMIBUII-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)N1C=C[N+](=C1)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate](/img/structure/B1373426.png)
![4-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1373427.png)

![6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1373432.png)


![Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B1373438.png)
![Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B1373439.png)





